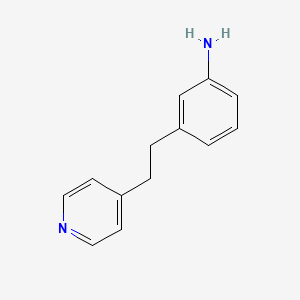

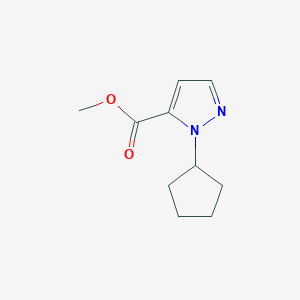

3-(2-Pyridin-4-yl-ethyl)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-(2-Pyridin-4-yl-ethyl)-phenylamine serves as a crucial intermediate in various synthetic pathways. The chemical's versatility is evident in its use for synthesizing various compounds. For instance, it's utilized in the synthesis of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which show significant effects on learning and memory facilitation in mice. The synthesis involves a series of reactions, starting with the Whol-ziegler reaction and leading to aminolysis and further complex reactions. The resultant compounds are characterized and confirmed through IR, 1H-NMR, and MS spectrum analysis (Li Ming-zhu, 2012).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have been explored for their potential medicinal benefits. Notably, some heterocyclic Schiff bases of 3-aminomethyl pyridine have shown promising anticonvulsant activity. These compounds, after synthesis, were screened for their efficacy, revealing several compounds with notable seizures protection at specific doses. The potency of these compounds was compared with existing clinical drugs, indicating significant protection and potential as anticonvulsant agents (S. Pandey, R. Srivastava, 2011).

Chemical and Thermal Cleavage

The compound also finds applications in the realm of polymer chemistry. For instance, 2-(Pyridin-2-yl)ethanol, closely related to our compound of interest, is identified as a protective group for carboxylic acids. This protective group can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This dual mode of deprotection adds a layer of versatility in polymer synthesis and applications (Marios Elladiou, C. S. Patrickios, 2012).

Electronic Properties and Molecular Interactions

The electronic properties and molecular interactions of compounds involving this compound are of great interest. A study focusing on thiopyrimidine derivatives, which include phenyl pyrimidine derivatives, highlighted the significance of pyrimidine rings in nonlinear optics (NLO) fields and medicine. The study emphasized the role of these derivatives in optical properties and introduced parameters such as molecular electrostatic potential and photophysical properties, further elucidating the electronic and optical behavior of these compounds (A. Hussain et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been noted to interact with key proteins in serotonergic systems . These proteins play a crucial role in regulating the availability of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

For instance, it might bind to specific receptors or enzymes, altering their function and triggering a cascade of biochemical reactions .

Biochemical Pathways

Glycolysis is a critical metabolic pathway that breaks down glucose to produce energy, and its regulation can have significant effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect .

Result of Action

Based on its potential targets and pathways, it could influence cellular energy production, neurotransmitter availability, and other critical cellular functions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-pyridin-4-ylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H,4-5,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJRPNNTWKWJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2442373.png)

![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)

![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)

![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)

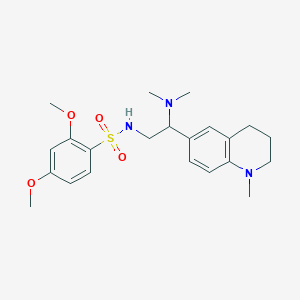

![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)